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Mn-TCPP

Cat. No.: B12825553
M. Wt: 843.7 g/mol
InChI Key: RLBVUQKTGBHUFL-UHFFFAOYSA-L
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Description

Manganese 5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin (Mn-TCPP) is a versatile metalloporphyrin valued in materials science and biomedicine for its catalytic and redox-active properties. Its structure features a manganese (III) center within a porphyrin ring equipped with four benzoate groups, making it an ideal organic linker for constructing stable metal-organic frameworks (MOFs) . Researchers utilize this compound-based MOFs in diverse applications, such as the visible-light-assisted catalytic cycloaddition of CO₂ to form cyclic carbonates . In biomedical research, this compound functions as a potent sonosensitizer and redox modulator. It exhibits catalase-like activity, decomposing tumor microenvironment hydrogen peroxide (H₂O₂) into oxygen to alleviate hypoxia and enhance the efficacy of sonodynamic therapy (SDT) . Concurrently, the metal clusters in this compound-based MOFs can deplete intracellular glutathione (GSH), disrupting redox homeostasis and promoting ferroptosis, a form of regulated cell death . Furthermore, its redox activity allows it to mimic superoxide dismutase (SOD), catalytically removing reactive oxygen species and influencing cellular signaling pathways, which is explored in models of oxidative stress . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H28MnN4O8 B12825553 Mn-TCPP

Properties

Molecular Formula

C48H28MnN4O8

Molecular Weight

843.7 g/mol

IUPAC Name

hydron;manganese(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate

InChI

InChI=1S/C48H30N4O8.Mn/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2

InChI Key

RLBVUQKTGBHUFL-UHFFFAOYSA-L

Canonical SMILES

[H+].[H+].[H+].[H+].C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)[O-])C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])[N-]3)C(=O)[O-].[Mn+2]

Origin of Product

United States

Synthetic Methodologies for Mn Tcpp and Its Derivatives

Precursor Synthesis: Tetrakis(4-carboxyphenyl)porphyrin (H₂TCPP)

The foundational step in synthesizing Mn-TCPP is the creation of the organic ligand, H₂TCPP. This involves the formation of the porphyrin macrocycle from simpler precursors.

The synthesis of the meso-substituted porphyrin, H₂TCPP, is typically achieved through the condensation of pyrrole (B145914) with an appropriate benzaldehyde (B42025) derivative. Two of the most established methods for this reaction are the Lindsey synthesis and the Adler-Longo method. nih.gov

The Lindsey synthesis is a two-step, one-flask methodology that offers high yields under mild, room temperature conditions. chem-station.comnih.gov This method involves the acid-catalyzed condensation of pyrrole and an aldehyde at high dilution to form the porphyrinogen, which is then oxidized to the porphyrin. chem-station.comworldscientific.com The use of high dilution is crucial to minimize the formation of unwanted pyrrole oligomers. chem-station.com The success of the Lindsey method relies on several factors, including the development of efficient routes to dipyrromethanes and the identification of suitable acid catalysts that prevent scrambling of reactants. nih.govacs.org

Alternatively, the Adler-Longo method is a one-step process that utilizes a carboxylic acid, such as propionic or acetic acid, as the solvent and is conducted at elevated temperatures (around 141°C) under aerobic conditions. nih.gov While simpler in execution, this method often results in lower yields (10-30%) and the formation of tar-like byproducts, which can complicate the purification process. nih.gov A common approach involves refluxing equimolar amounts of pyrrole and an aldehyde, such as terephthalaldehydic acid, in an excess of propionic acid. wpi.edu

A general reaction for the synthesis of a meso-tetrasubstituted porphyrin is the condensation of pyrrole with an aldehyde. wpi.edu For H₂TCPP, the aldehyde used is typically a derivative of benzaldehyde with a protected or unprotected carboxylic acid group at the para position.

Table 1: Comparison of Porphyrin Synthesis Methods
MethodTypical ConditionsAdvantagesDisadvantages
Lindsey SynthesisRoom temperature, high dilution, acid catalyst, two-step (condensation then oxidation)Higher yields (10-60%), mild conditions, rational access to complex porphyrins nih.govnih.govRequires high dilution, can be a two-step process chem-station.com
Adler-Longo MethodHigh temperature (~141°C), propionic or acetic acid solvent, one-stepSimpler one-pot procedure nih.govLower yields (10-30%), formation of tar-like byproducts, difficult purification nih.gov

To improve solubility in organic solvents during synthesis and purification, the carboxylic acid groups of the benzaldehyde precursor are often protected as esters. A common precursor is 4-carbomethoxybenzaldehyde, which upon reaction with pyrrole, yields 5,10,15,20-tetrakis(4-methoxycarbonylphenyl) porphyrin (H₂TCPP-OMe). nih.govthno.org

The synthesis of H₂TCPP-OMe can be achieved by refluxing 4-carbomethoxybenzaldehyde and pyrrole in propionic acid. nih.govthno.org After the porphyrin macrocycle is formed and purified, the methyl ester groups are hydrolyzed to the corresponding carboxylic acids to yield the final H₂TCPP ligand. This demethylation is typically carried out by treating the H₂TCPP-OMe with a base, such as potassium hydroxide (B78521) (KOH), in a suitable solvent mixture like THF and methanol. thno.orgrsc.org The reaction is usually stirred at room temperature for several hours, after which the solution is acidified to precipitate the H₂TCPP. rsc.org

Manganese Metalation Procedures

Once the H₂TCPP ligand has been synthesized and purified, the next step is the insertion of a manganese ion into the center of the porphyrin ring.

The insertion of manganese into the porphyrin core is a metalation reaction that typically involves heating the free-base porphyrin (H₂TCPP) with a manganese(II) salt in a high-boiling point solvent. A common method involves reacting H₂TCPP with a manganese salt, such as manganese(II) chloride (MnCl₂), in a solvent like dimethylformamide (DMF) at an elevated temperature. thno.orgnih.gov The manganese ion coordinates with the four nitrogen atoms of the porphyrin macrocycle, displacing the two protons from the core. The manganese in the final this compound complex is typically in the +3 oxidation state. mdpi.comnih.gov

The general process for metalation is as follows:

The H₂TCPP ligand is dissolved in a suitable solvent, such as DMF.

An excess of a manganese salt (e.g., MnCl₂·4H₂O) is added to the solution. thno.org

The mixture is heated to reflux for several hours to facilitate the insertion of the manganese ion.

The progress of the reaction can be monitored using techniques like UV-visible spectroscopy. A successful metalation is indicated by a red shift in the Soret band of the porphyrin. nih.gov

The efficiency of the manganese insertion can be influenced by several factors, including the choice of solvent, temperature, reaction time, and the manganese source. High-boiling point solvents like DMF are often used to provide the necessary thermal energy for the reaction to proceed. nih.gov The use of an excess of the manganese salt helps to drive the reaction to completion. The reaction time is also a critical parameter that needs to be optimized to ensure complete metalation without causing degradation of the porphyrin.

Table 2: Typical Conditions for Manganese Metalation of H₂TCPP
ParameterConditionPurpose
Manganese SourceManganese(II) chloride (MnCl₂·4H₂O) thno.orgProvides the manganese ion for insertion into the porphyrin core.
SolventDimethylformamide (DMF) thno.orgnih.govHigh-boiling point solvent to facilitate the reaction at elevated temperatures.
TemperatureReflux thno.orgProvides the necessary activation energy for the metalation reaction.
Reaction TimeSeveral hours nih.govEnsures the completion of the metalation process.

Synthesis of this compound-Based Metal-Organic Frameworks (MOFs)

This compound is a versatile building block, or "linker," for the construction of metal-organic frameworks (MOFs). thno.org These are porous, crystalline materials formed by the coordination of metal ions or clusters with organic ligands.

The synthesis of this compound-based MOFs is commonly achieved through solvothermal or hydrothermal methods. nih.govnih.gov In a typical solvothermal synthesis, this compound and a metal salt (which will form the nodes of the MOF) are dissolved in a solvent, often DMF, and heated in a sealed container for a specific period. nih.govvistas.ac.in For instance, a zirconium-based this compound MOF can be synthesized by reacting this compound with zirconyl chloride octahydrate (ZrOCl₂·8H₂O) in DMF at 90°C for 5 hours. nih.gov Similarly, hafnium-based this compound MOFs have been prepared using a one-pot hydrothermal method with this compound and a hafnium source in a DMF solution at 65°C for 48 hours. nih.gov

The properties of the resulting MOF, such as particle size and morphology, can be influenced by reaction parameters like temperature and reactant concentrations. nih.gov The successful incorporation of this compound into the MOF structure can be confirmed by various analytical techniques, including UV-visible absorption spectroscopy and energy-dispersive X-ray spectroscopy (EDX) elemental mapping. thno.org

Solvothermal Synthesis Techniques Utilizing this compound as a Bridging Ligand

Solvothermal synthesis is a prevalent method for the preparation of crystalline MOFs, where reactions are carried out in a closed vessel under controlled temperature and pressure. In the context of this compound-based MOFs, this technique utilizes the this compound molecule as a multitopic organic linker, or a bridging ligand, that coordinates with metal ions or clusters to form a porous three-dimensional network.

The synthesis of the this compound ligand itself is a precursor to its use in MOF construction. A common route involves the initial synthesis of 5,10,15,20-tetrakis(4-methoxycarbonylphenyl) porphyrin (H₂TCPP-OMe) through a reflux reaction of 4-carbomethoxybenzaldehyde and pyrrole in propionic acid. Subsequently, manganese is inserted into the porphyrin core by reacting H₂TCPP-OMe with a manganese salt, such as manganese(II) chloride (MnCl₂·4H₂O), followed by demethylation to yield the final this compound ligand with carboxylic acid functional groups. nih.gov

Once the this compound ligand is obtained, it is reacted with a metal precursor in a suitable solvent, typically a high-boiling point solvent like N,N-dimethylformamide (DMF), under solvothermal conditions. The choice of metal node, solvent, temperature, and reaction time are critical parameters that influence the resulting MOF's structure and properties. For instance, a manganese porphyrin-based MOF, designated as Mn-MOF, has been synthesized through a solvothermal reaction between zirconyl chloride octahydrate (ZrOCl₂·8H₂O) and this compound in DMF at 90 °C for 5 hours. nih.gov This resulted in a MOF with a monomer molecular formula of Zr₆C₇₂H₄₅N₆O₁₂Mn₁.₅. nih.gov Similarly, hafnium-based this compound MOF nanoparticles (HMNMs) have been prepared via a one-pot hydrothermal method using this compound and hafnium chloride (HfCl₄) in a DMF solution containing formic acid at 65 °C for 48 hours. dovepress.com

The versatility of the solvothermal method allows for the incorporation of different metal nodes, leading to a variety of this compound based MOFs with distinct characteristics. The following table summarizes the solvothermal synthesis conditions for several this compound MOFs.

MOF DesignationMetal Node PrecursorSolventTemperature (°C)Time (h)Resulting Morphology
Mn-MOF (PCN-224 type)ZrOCl₂·8H₂ODMF905Spherical-like nanoparticles (~70 nm) nih.gov
Hf-Mn-NMOF (HMNM)HfCl₄DMF/Formic Acid6548Nanoparticles dovepress.com
Cu-TCPP-MnCu(NO₃)₂·3H₂ODMF90OvernightSheet-like nanoparticles (~100 nm) thno.org

Modular Assembly and Layer-by-Layer Deposition Strategies for MOF Construction

Modular assembly in the context of MOF synthesis refers to the bottom-up construction of framework materials from pre-designed molecular building blocks, namely the metal nodes and organic linkers. This approach allows for a high degree of control over the resulting structure and functionality. The self-assembly of porphyrin-based molecules, driven by non-covalent interactions such as hydrogen bonding, is a key aspect of forming supramolecular arrays which can be considered a form of modular assembly. capes.gov.brnih.gov

Layer-by-layer (LbL) deposition is a specific technique that embodies the principles of modular assembly for the construction of thin films of MOFs on a substrate, often referred to as surface-mounted MOFs (SURMOFs). nih.gov This method involves the sequential immersion of a functionalized substrate into solutions containing the metal precursor and the organic linker, with rinsing steps in between. nih.gov This process allows for precise control over the thickness and orientation of the resulting MOF film. researchgate.netkit.edu While specific examples of LbL deposition for this compound MOFs are not extensively detailed, the methodology has been successfully applied to other metalloporphyrin-based MOFs, such as those containing cobalt. researchgate.net The process for a generic M-TCPP MOF can be described as follows:

Substrate Functionalization: A suitable substrate (e.g., silicon wafer, quartz crystal microbalance) is functionalized with a self-assembled monolayer (SAM) that can coordinate with the metal nodes of the MOF.

Metal Ion Coordination: The functionalized substrate is immersed in a solution containing the metal precursor (e.g., a manganese salt). The metal ions coordinate to the SAM.

Rinsing: The substrate is rinsed with a pure solvent to remove any non-coordinated metal ions.

Ligand Coordination: The substrate is then immersed in a solution containing the this compound ligand. The this compound molecules coordinate to the surface-bound metal ions, forming the first layer of the MOF.

Rinsing: Another rinsing step is performed to remove excess ligand.

Cycle Repetition: Steps 2-5 are repeated in a cyclic manner to grow the MOF film layer by layer to the desired thickness.

This technique offers a high degree of control over film thickness and homogeneity, which is crucial for applications in sensing, catalysis, and membrane separations. nih.govresearchgate.net

Structural Regulation and Topology Control during MOF Formation (e.g., ligand modification with TCBPP)

The topology of a MOF, which describes the connectivity of its building blocks, is a critical determinant of its properties, including pore size, shape, and surface area. Structural regulation and topology control during the formation of this compound based MOFs can be achieved through several strategies, with ligand modification being a particularly effective approach.

A prominent example of this is the use of a modified porphyrin ligand, manganese tetrakis(4-carboxy-biphenyl)porphyrin (Mn-TCBPP), to synthesize a MOF with a different topology compared to that formed with this compound. nih.gov When this compound is reacted with Zr₆ clusters, it forms a MOF known as Mn-PCN-222, which exhibits a rod-shaped structure with one-dimensional hexagonal mesoporous channels. nih.gov However, by inserting a phenyl group into each of the four branches of the this compound ligand to create the longer Mn-TCBPP ligand, a new porphyrin-based MOF, designated Mn-CPM-99, is formed. nih.gov This modification in the ligand structure leads to a change in the resulting MOF's morphology to a concave quadrangular bipyramidal structure, with higher porosity and a larger specific surface area compared to Mn-PCN-222. nih.gov

This demonstrates that the rational design and functionalization of the porphyrin ligand can effectively tune the symmetry and connectivity, leading to the construction of MOFs with novel and predictable topologies. nih.gov Other strategies for topology control in porphyrinic MOFs include the use of anion templating, where the choice of the counteranion in the metal salt precursor influences the resulting network structure, and the control of reaction conditions such as temperature and solvent composition. acs.orgresearchsynergypress.com Mechanochemistry has also been shown to be a tool for controlling the polymorphism and topology transformation in porphyrinic zirconium MOFs. nih.govchemrxiv.org

The following table compares the structural features of MOFs synthesized with this compound and the modified ligand Mn-TCBPP.

MOF DesignationPorphyrin LigandMetal NodeMorphologyKey Structural Feature
Mn-PCN-222This compoundZr₆ clusterRod-shaped1D hexagonal mesoporous channels nih.gov
Mn-CPM-99Mn-TCBPPZr₆ clusterConcave quadrangular bipyramidalHigher porosity and larger specific surface area than Mn-PCN-222 nih.gov

Preparation of this compound Hybrid Materials and Composites

Beyond the synthesis of pure this compound MOFs, there is significant interest in the preparation of hybrid materials and composites that combine the properties of this compound with other functional materials. These composites can exhibit synergistic effects, leading to enhanced performance in various applications. The synthetic strategies for these materials generally involve the integration of this compound or this compound-based MOFs with other components such as nanoparticles, polymers, or other framework materials.

Common approaches for the synthesis of nanoparticle/MOF composites can be broadly categorized into three main strategies: the "ship in a bottle" method, the "bottle around ship" method, and the one-step (or in situ) synthesis approach. mdpi.com

"Ship in a bottle" approach: This involves the encapsulation of pre-synthesized nanoparticles within the pores of a pre-existing MOF, or the synthesis of nanoparticles within the MOF's cavities from precursor molecules that have been diffused into the framework.

"Bottle around ship" approach: In this method, the MOF is constructed around pre-synthesized nanoparticles, which act as templates.

One-step synthesis: This approach involves the simultaneous formation of both the nanoparticles and the MOF in a single reaction vessel.

An example of a this compound composite is the immobilization of this compound onto silica-coated magnetic nanoparticles (Fe₃O₄/SiO₂). In this synthesis, the carboxylic acid groups of this compound are covalently linked to the hydroxyl groups on the surface of the silica-coated nanoparticles using a coupling agent. researchgate.net This results in a magnetic nanocatalyst that combines the catalytic activity of the this compound with the magnetic separability of the Fe₃O₄ core.

This compound can also be incorporated into polymer matrices to form composite materials. For instance, composites of L-Polylactide and manganese(III) chloride tetraphenylporphyrin (B126558) have been prepared by physically immobilizing the porphyrin within the polymer. researchgate.net Methods for this include dispersion in a polymer solution, joint dissolution of the polymer and porphyrin followed by film casting, or impregnation of a pre-formed polymer carrier with a porphyrin solution. researchgate.net

The following table provides examples of this compound hybrid materials and composites and their synthetic methods.

Composite MaterialComponentsSynthetic MethodKey Feature
Fe₃O₄/SiO₂/Mn-TCPPSilica-coated magnetic nanoparticles, this compoundCovalent grafting using a coupling agent researchgate.netMagnetically separable catalyst
Polylactide/Mn-tetraphenylporphyrinL-Polylactide, Manganese(III) chloride tetraphenylporphyrinPhysical immobilization (e.g., solution casting) researchgate.netBiocompatible material with potential for medical applications
SiO₂/MnFe₂O₄/ZIF-8SiO₂/MnFe₂O₄ nanoparticles, ZIF-8 (a type of MOF)Embedding SiO₂/MnFe₂O₄ within the ZIF-8 framework during its synthesis mdpi.comTernary magnetic nanocomposite with high surface area

Advanced Characterization Techniques in Mn Tcpp Research

Spectroscopic Analysis of Electronic and Vibrational Properties

Spectroscopic methods are invaluable for probing the electronic transitions and molecular vibrations within Mn-TCPP, offering details about its bonding and coordination environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Ligand-to-Metal Charge Transfer Bands

UV-Vis spectroscopy is a widely used technique to study the electronic absorption properties of porphyrin derivatives like this compound. Porphyrins typically exhibit intense absorption bands in the visible and ultraviolet regions, arising from π-π* transitions within the porphyrin macrocycle. The most prominent band, known as the Soret band (or B band), is usually found in the near-UV region (around 400-500 nm), while weaker bands, called Q-bands, appear in the visible region (500-700 nm).

For this compound, the insertion of the manganese ion into the porphyrin core leads to distinct changes in the UV-Vis spectrum compared to the free base TCPP ligand. Research indicates that the Soret band of free base TCPP appears around 416 nm, accompanied by four Q-bands at approximately 513, 547, 590, and 645 nm. nih.govthno.org Upon complexation with manganese to form this compound, the Soret band typically undergoes a red shift (shift to longer wavelengths) and is observed at around 465 nm or 469 nm. nih.govthno.orgresearchsquare.com The Q-bands are also affected, often appearing as two less intense bands, for instance, at 564 nm and 597 nm, or 574 nm and 612 nm. nih.govthno.orgresearchsquare.com These spectral changes are indicative of the electronic interaction between the manganese ion and the porphyrin ligand, including potential ligand-to-metal charge transfer (LMCT) transitions. nih.govthno.org

The specific wavelengths of these bands can vary slightly depending on the solvent and the specific form of this compound (e.g., if it's incorporated into a metal-organic framework). thno.org The red-shift of the Soret band in this compound compared to free base TCPP is often attributed to the coordination of the manganese ion and potential aggregation effects when immobilized on a support material. researchsquare.com

Here is a table summarizing typical UV-Vis absorption data for TCPP and this compound:

CompoundSoret Band (λmax, nm)Q-bands (λmax, nm)
TCPP~416~513, 547, 590, 645
This compound~465 - 469~564 & 597 or 574 & 612

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Fingerprinting and Bond Confirmation

FT-IR spectroscopy is a powerful technique for identifying functional groups and confirming the formation of specific bonds within a molecule by analyzing its vibrational modes. For this compound, FT-IR provides valuable information about the porphyrin ring vibrations, the presence of the carboxylic acid groups, and crucially, the coordination of the manganese ion to the nitrogen atoms of the porphyrin core.

Characteristic vibrational modes of the porphyrin macrocycle are observed in the FT-IR spectrum. The presence of the carboxylic acid groups in the TCPP ligand and this compound is typically confirmed by characteristic stretching vibrations of the C=O bond (around 1680-1700 cm⁻¹) and O-H stretching vibrations. Upon coordination of manganese, changes in the vibrations of the porphyrin ring and the carboxylic acid groups can be observed.

A key indicator of the successful complexation of manganese within the porphyrin ring is the appearance of a vibration peak assigned to the Mn-N bond. This peak is often observed around 1010 cm⁻¹. nih.govthno.orgnih.gov Additionally, the disappearance or significant weakening of the N-H stretching vibration peak, typically found around 963 cm⁻¹ in the free base TCPP, further confirms the coordination of the manganese ion to the porphyrin nitrogen atoms. nih.gov

FT-IR spectra can also provide evidence for the successful incorporation of this compound into composite materials, such as metal-organic frameworks (MOFs) or supported catalysts, by showing the characteristic peaks of both this compound and the support material. nih.govthno.orgnsmsi.irbohrium.comacademie-sciences.fr

Here is a table summarizing key FT-IR peaks and their assignments for TCPP and this compound:

Functional Group/BondApproximate Wavenumber (cm⁻¹)AssignmentRelevance to this compound
C=O (carboxylic acid)~1680 - 1700C=O stretching vibrationPresent in TCPP and this compound
O-H (carboxylic acid)Broad band, ~2500 - 3500O-H stretching vibrationPresent in TCPP and this compound
N-H (pyrrole)~963N-H stretching vibrationPresent in free base TCPP
Mn-N~1010Mn-N stretching vibration (metal-ligand)Characteristic of this compound
Porphyrin ringVarious peaksVibrations of the porphyrin macrocyclePresent in TCPP and this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Structural Elucidation

NMR spectroscopy, particularly ¹H NMR, is a powerful technique for determining the molecular structure of organic compounds. While the paramagnetic nature of manganese in certain oxidation states can complicate NMR analysis of the metalloporphyrin itself, ¹H NMR is highly effective for confirming the structure of the organic ligand, TCPP, before metallation.

The ¹H NMR spectrum of TCPP shows characteristic signals corresponding to the protons of the porphyrin ring and the phenyl and carboxylic acid groups. Analysis of the chemical shifts, splitting patterns, and integration of these signals allows for the confirmation of the successful synthesis and purity of the TCPP ligand. nih.govthno.orgnih.govfrontiersin.orgrsc.org

For example, the pyrrole (B145914) protons of the free base porphyrin ring (N-H protons) typically appear as a singlet in the upfield region of the ¹H NMR spectrum. The aromatic protons of the phenyl rings and the β-pyrrole protons of the porphyrin macrocycle appear in the downfield region, with their specific chemical shifts and splitting patterns providing information about their electronic environment and connectivity. The protons of the carboxylic acid groups are also expected to give a signal, although their position can be sensitive to concentration and solvent.

While direct ¹H NMR of paramagnetic this compound can be challenging due to significant line broadening and shifting of signals, specialized NMR techniques or analysis of diamagnetic derivatives or precursors can provide indirect structural information about the metalloporphyrin. However, the primary application of NMR in the context of this compound research, as indicated by the search results, is the characterization of the TCPP ligand. nih.govthno.orgnih.govfrontiersin.orgrsc.org

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States of Manganese

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, chemical state, and electronic state of the elements within a material. For this compound, XPS is particularly useful for confirming the presence of manganese, carbon, nitrogen, and oxygen, as well as determining the oxidation state of the manganese ion.

The XPS spectrum of this compound shows core level peaks corresponding to the constituent elements. The binding energies of these peaks are characteristic of each element and their chemical environment. By analyzing the peak positions and intensities, the elemental composition of the sample can be determined. nih.govthno.orgbohrium.comresearchgate.net

Crucially, XPS can provide information about the oxidation state of manganese. The Mn 2p core level spectrum is often used for this purpose. The Mn 2p3/2 and Mn 2p1/2 peaks exhibit characteristic binding energies depending on the oxidation state of manganese (e.g., Mn²⁺, Mn³⁺, Mn⁴⁺). nih.govthno.orgmdpi.comharwellxps.guruazom.com Deconvolution of the Mn 2p spectrum can reveal the presence of multiple manganese oxidation states if they coexist in the sample. nih.govthno.org For example, peaks at approximately 638.5 eV, 639.7 eV, and 641.5 eV have been assigned to Mn²⁺, Mn³⁺, and Mn⁴⁺, respectively. nih.govthno.org

XPS analysis of other core levels, such as N 1s, can also provide insights into the chemical state of the nitrogen atoms in the porphyrin ring and their interaction with the manganese ion. researchgate.net

Here is a table summarizing typical XPS data for key elements in this compound:

ElementCore LevelTypical Binding Energy Range (eV)Information Provided
Mn2p3/2, 2p1/2~635 - 645Presence and oxidation state of manganese
C1s~284 - 290Presence and bonding of carbon atoms
N1s~398 - 402Presence and chemical state of nitrogen
O1s~530 - 536Presence and bonding of oxygen atoms

Note: Specific binding energies can vary depending on the chemical environment and instrument calibration.

Structural and Morphological Characterization

Understanding the solid-state structure and morphology of this compound is essential, especially when it is used in crystalline forms or incorporated into larger structures like MOFs.

Powder X-ray Diffraction (PXRD) for Crystallinity, Phase Identification, and Structural Motif Analysis

PXRD is a non-destructive technique used to analyze the crystallographic structure of powdered materials. It provides information about the crystallinity, phase purity, and the arrangement of atoms in the crystal lattice. For this compound, PXRD is employed to determine if the synthesized material is crystalline and to identify its specific crystallographic phase.

The PXRD pattern of a crystalline material consists of a series of sharp peaks at specific 2θ angles, which correspond to diffraction from different crystal planes. The positions and intensities of these peaks are characteristic of a particular crystal structure. By comparing the experimental PXRD pattern of this compound with simulated or reference patterns, its crystallographic phase can be identified. nih.govbohrium.comacademie-sciences.frresearchgate.netchemrxiv.org

PXRD is particularly important when this compound is used as a building block for metal-organic frameworks (MOFs). The PXRD pattern of the resulting MOF confirms its crystalline nature and can be compared to simulated patterns of proposed MOF structures to verify the successful formation of the desired framework and to analyze its structural motifs. nih.govbohrium.comresearchgate.netchemrxiv.org Changes in the PXRD pattern after incorporating this compound into a composite material can also indicate successful integration while preserving the underlying structure of the support material. academie-sciences.fr

The sharpness and intensity of the diffraction peaks in the PXRD pattern provide information about the degree of crystallinity of the sample. Highly crystalline materials exhibit sharp, well-defined peaks, while amorphous materials produce broad, diffuse patterns. nih.govresearchgate.net

Here is a table summarizing the type of information obtained from PXRD analysis of this compound:

Information TypeHow PXRD Provides Information
CrystallinityPresence and sharpness of diffraction peaks
Phase IdentificationComparison of experimental pattern with reference/simulated patterns
Structural Motif AnalysisAnalysis of peak positions and intensities in crystalline materials, especially in MOFs

Electron Microscopy (SEM, TEM) for Morphology, Nanostructure, and Pore Architecture Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for visualizing the morphology, nanostructure, and pore architecture of this compound-based materials. These techniques provide direct images that reveal the size, shape, and arrangement of particles or crystalline structures.

TEM provides higher resolution images, allowing for detailed examination of the internal nanostructure and pore characteristics. For example, TEM images of Cu-TCPP-Mn nanodots, derived from a bimetallic MOF, revealed highly dispersed nanodots with a uniform size of approximately 20 nm after sonication, originating from larger sheet-like structures (~100 nm). researchgate.net The pore architecture within MOFs, such as the presence of 1D hexagonal mesoporous channels, can also be inferred or directly observed through high-resolution TEM, often in conjunction with information from gas adsorption studies. nih.govfrontiersin.orgtum.de The clean and homogeneous surfaces observed in SEM and TEM images of this compound MOFs can also serve as an indicator of successful synthesis and relative purity of the compounds. frontiersin.org

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Mapping and Distribution within Materials

Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM or TEM, is a powerful technique for determining the elemental composition of a material and mapping the distribution of different elements within its structure. This is particularly valuable for confirming the successful incorporation of manganese and other constituent elements in this compound-based compounds and composite materials.

EDX analysis of metal-organic frameworks synthesized using this compound as a ligand consistently shows the presence of expected elements, including carbon (C), nitrogen (N), oxygen (O), and manganese (Mn), along with the metal node element, such as zirconium (Zr) in the case of Mn-PCN-222 and Mn-CPM-99. nih.govfrontiersin.orgnih.govthno.org Elemental mapping provides visual confirmation of the uniform distribution of these elements throughout the material, indicating a homogeneous composition at the micro- and nanoscale. nih.govfrontiersin.org This uniform distribution is crucial for applications where consistent properties across the material are required. The EDX spectra provide quantitative or semi-quantitative information on the elemental proportions, which can be used to verify the stoichiometry of the synthesized material. nih.govfrontiersin.org

Nitrogen Adsorption/Desorption Isotherms for Porosity and Specific Surface Area Determination

Nitrogen adsorption-desorption isotherms are a standard technique for characterizing the porous properties of materials, including their specific surface area, pore volume, and pore size distribution. This method is based on the physical adsorption of nitrogen gas onto the material's surface at a low temperature (typically 77 K).

The data obtained from nitrogen adsorption-desorption isotherms are commonly analyzed using the Brunauer-Emmett-Teller (BET) theory to calculate the specific surface area. tum.debohrium.comnjpas.com.nguniversallab.org The shape of the isotherm provides information about the type of porosity (e.g., microporous, mesoporous, or macroporous) and the nature of the gas-solid interaction. tum.deuniversallab.org Pore size distribution can be further analyzed using methods like the Barrett-Joyner-Halenda (BJH) method or Density Functional Theory (DFT). universallab.org

This compound-based MOFs often exhibit high porosity and large specific surface areas due to their extended framework structures. For example, a Mn(II)-MOF synthesized with mixed ligands including a manganese complex showed a BET surface area of 825.465 m²/g. njpas.com.ng Another study on Mn-PCN-222 reported a high BET surface area of 2013 m²/g. tum.de The isotherms for Mn-PCN-222 indicated both micro- and mesoporosity, with pore size distributions showing peaks at approximately 1.3 nm (assigned to 1D triangular microchannels) and 3.0 nm (assigned to hexagonal mesochannels). tum.de The presence of significant porosity and high surface area in this compound MOFs is directly relevant to their potential applications in gas storage, separation, and catalysis, where a large accessible surface is beneficial.

Material BET Surface Area (m²/g) Pore Sizes (nm) Notes Source
Mn(II)-MOF 825.465 Not specified Mixed ligand MOF njpas.com.ng
Mn-PCN-222 2013 ~1.3 (micropores), ~3.0 (mesopores) Porphyrinic MOF with 1D channels tum.de
Mn-CPM-99 Larger than Mn-PCN-222 Not specified Modified porphyrinic MOF frontiersin.org

Advanced Spectroscopic Probes for Manganese Center Insights

Spectroscopic techniques provide detailed information about the electronic structure, oxidation state, spin state, and local coordination environment of the manganese ion within this compound and related materials.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Elucidating Manganese Spin States and Local Coordination Environment

Electron Paramagnetic Resonance (EPR) spectroscopy is a sensitive technique for studying species with unpaired electrons, making it ideal for investigating the paramagnetic manganese ion in this compound. The EPR spectrum provides information about the electronic spin state of the manganese ion and its local environment, including the symmetry and the nature of the coordinating ligands.

Manganese typically exists in several oxidation states (e.g., Mn²⁺, Mn³⁺, Mn⁴⁺), each with a characteristic number of unpaired electrons and thus distinct EPR signatures. Mn²⁺ (d⁵ configuration) is a high-spin S=5/2 system, which often gives rise to complex EPR spectra due to zero-field splitting (ZFS) and hyperfine interaction with the ⁵⁵Mn nucleus (I=5/2). mdpi.comcmu.eduresearchgate.netresearchgate.netnih.gov Analysis of the ZFS parameters (D and E) provides insights into the symmetry and strength of the ligand field around the manganese ion. cmu.edunih.gov The hyperfine coupling constant (A) reflects the interaction between the electron spin and the manganese nucleus, providing information about the s-character of the metal-ligand bond and the degree of covalency. nih.gov

While specific EPR data for this compound itself were not extensively detailed in the search results, studies on manganese in similar porphyrin or MOF environments demonstrate the power of EPR. For instance, EPR has been used to identify different structural positions of Mn²⁺ ions in crystal lattices and quantify their g-factors and hyperfine constants, revealing details about their local coordination. mdpi.comresearchgate.net High-frequency and high-field EPR can offer improved resolution, allowing for the determination of ZFS and hyperfine parameters even in complex systems, providing a clearer picture of the Mn(II) binding sites and the covalent nature of the interaction with coordinating atoms. nih.gov The presence of multiple signals in an EPR spectrum can indicate different manganese species or environments within the sample.

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) for Probing Local Atomic and Electronic Structure of Manganese

X-ray Absorption Spectroscopy (XAS), encompassing both X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful technique for investigating the local atomic and electronic structure around a specific element, such as manganese in this compound.

XANES focuses on the features near the absorption edge and provides information about the oxidation state, coordination number, and the symmetry of the local environment around the absorbing atom. conicet.gov.arpsu.eduarizona.edu The position and shape of the Mn K-edge XANES spectrum are sensitive to the manganese oxidation state. conicet.gov.arpsu.edu Changes in symmetry and coordination can also lead to characteristic features in the XANES spectrum, particularly in the pre-edge region. conicet.gov.ararizona.edu

EXAFS, which analyzes the oscillations in the absorption spectrum extending beyond the edge, provides quantitative structural information about the local environment, including bond lengths, coordination numbers, and Debye-Waller factors (which reflect disorder) for the shells of atoms surrounding the absorbing manganese atom. psu.eduarizona.educore.ac.ukaps.org By fitting the EXAFS data, precise Mn-ligand bond distances can be determined. core.ac.ukaps.org For example, EXAFS studies on manganese in different materials have determined Mn-O and Mn-N bond lengths and coordination numbers, confirming octahedral or tetrahedral coordination environments. psu.eduarizona.edu

In the context of this compound, Mn K-edge XANES and EXAFS can provide direct evidence of the manganese oxidation state within the porphyrin ring and the bond distances and coordination environment formed by the nitrogen atoms of the porphyrin and any axial ligands. Studies on related metalloporphyrins and Mn-containing MOFs have utilized these techniques to confirm the successful incorporation of Mn and to understand its local structural role, which is critical for understanding the material's properties and reactivity. researchgate.net

Technique Information Gained about Mn Center Relevant Parameters
EPR Spin state, local coordination environment, symmetry, metal-ligand interaction g-factor, Zero-Field Splitting (D, E), Hyperfine Coupling (A)
XANES Oxidation state, coordination number, local symmetry Edge position, pre-edge features, spectral shape
EXAFS Bond lengths, coordination numbers, disorder parameters Interatomic distances (R), Coordination Number (CN), Debye-Waller factor (σ²)

Catalytic Applications and Mechanistic Investigations of Mn Tcpp Systems

Fundamental Principles of Mn-Porphyrin Catalysis

The catalytic activity of manganese porphyrins, including Mn-TCPP, is intrinsically linked to the electronic structure of the central manganese ion and the surrounding porphyrin ligand. The ability of manganese to access multiple oxidation states within the catalytic cycle is a key factor driving reactivity. unibo.itchemrxiv.org

Role of Manganese Oxidation States and Redox Activity in Catalytic Cycles

Manganese in porphyrin complexes can exist in various oxidation states, commonly ranging from Mn(II) to high-valent Mn(IV) and Mn(V) species. chemrxiv.orgnih.govresearchgate.net The interconversion between these oxidation states is fundamental to the catalytic cycle, facilitating electron transfer processes required for substrate transformation. For instance, in oxidation reactions, the Mn(III) resting state can be oxidized to higher oxidation states, which are the active species responsible for substrate oxidation. chemrxiv.orgnih.gov Conversely, in reduction reactions, higher oxidation states are reduced. The redox potential of the Mn center is influenced by the porphyrin ligand and its substituents, allowing for tuning of the catalytic activity. cambridge.orgnih.gov

Generation and Reactivity of High-Valent Manganese-Oxo and Hydroxo Intermediates

High-valent manganese-oxo (Mn=O) and hydroxo (Mn-OH) intermediates are frequently implicated as the key reactive species in oxidation catalysis mediated by manganese porphyrins. nih.govnih.govacs.orgmdpi.com These transient species, often proposed to be in Mn(IV) or Mn(V) oxidation states, are capable of abstracting hydrogen atoms from substrates or transferring oxygen atoms. chemrxiv.orgnih.govnih.govmdpi.com The generation of these intermediates typically involves the reaction of a lower-valent manganese porphyrin species with an oxidant. nih.govmdpi.com Their high reactivity stems from the electrophilic nature of the metal-oxo bond. rsc.org While Mn(V)-oxo porphyrins have been characterized and shown to oxygenate certain substrates, their reactivity towards olefins and alkanes can be low in the absence of a base or other activators. nih.gov

Influence of Porphyrin Macrocycle and Substituents on Electronic Properties and Catalytic Activity

The porphyrin macrocycle in this compound plays a crucial role in coordinating the manganese ion and influencing its electronic properties and catalytic behavior. The extended π-conjugated system of the porphyrin ring allows for efficient electron transfer. mdpi.com Substituents on the porphyrin periphery, such as the carboxyphenyl groups in TCPP, can significantly impact the electron density on the porphyrin ring and, consequently, the redox potential of the central manganese ion. cambridge.orgrsc.orgmdpi.com Electron-withdrawing substituents, for example, can lower the electron cloud density on the macrocycle, which can stabilize lower-valent metal centers and influence the catalyst's reduction capacity. cambridge.org This tunability through structural modification allows for the rational design of Mn-porphyrin catalysts with tailored activity and selectivity for specific reactions. cambridge.orgrsc.org

Substrate Recognition and Binding Mechanisms (e.g., π−π stacking interactions)

Substrate recognition and binding are critical for achieving high catalytic efficiency and selectivity. In this compound systems, interactions between the porphyrin macrocycle and the substrate can play a significant role. The highly conjugated porphyrin ring can engage in π-π stacking interactions with aromatic or π-system-containing substrates, facilitating their approach and orientation relative to the catalytic metal center. frontiersin.orgnih.gov These non-covalent interactions can help preorganize the substrate for reaction, influencing regioselectivity and enantioselectivity in certain transformations. researchgate.netresearchgate.net In addition to π-π stacking, other interactions such as hydrogen bonding, particularly with the carboxylate groups of TCPP, can also contribute to substrate binding and recognition. frontiersin.orgnih.gov

Electrocatalysis Mediated by this compound Systems

This compound complexes and materials incorporating them have been explored as electrocatalysts for various transformations, leveraging the redox activity of the manganese center and the conductive properties of the porphyrin framework.

Electrochemical Reduction of Carbon Dioxide (CO2RR): Reaction Pathways and Product Selectivity

Electrochemical reduction of carbon dioxide (CO2RR) is a promising approach for converting CO2 into valuable chemicals and fuels. uq.edu.au this compound-based materials, particularly in the context of metal-organic frameworks (MOFs) where this compound acts as a linker, have shown activity in CO2RR. scholarsportal.infoccspublishing.org.cn The mechanism of CO2RR typically involves the adsorption of CO2 onto the catalyst surface, followed by a series of electron and proton transfer steps involving intermediate species. uq.edu.auustc.edu.cn

Studies on this compound-based MOFs have indicated that they can catalyze the reduction of CO2 to products such as carbon monoxide (CO) or formate (B1220265) (HCOOH). scholarsportal.infoccspublishing.org.cn The specific reaction pathway and product selectivity are influenced by factors such as the structure of the MOF, the oxidation state of the manganese center, and the local chemical environment. scholarsportal.infoccspublishing.org.cn Computational studies on this compound-based MOFs have suggested that the stability of key intermediates, such as *COOH or *OCHO, on the catalyst surface dictates the primary product. scholarsportal.info For instance, stabilization of the *OCHO intermediate on this compound-MOF nanosheets has been predicted to favor the production of HCOOH. scholarsportal.info

Detailed research findings on this compound-based catalysts in CO2RR highlight their potential, with some studies reporting high selectivity for CO production. ccspublishing.org.cn The catalytic activity is often linked to the efficient electron mobility within the porphyrin rings and the favorable free energy associated with the formation of key intermediates. ccspublishing.org.cn

Table 1: Predicted CO2RR Products based on Intermediate Stability on TM-TCPP-MOF Nanosheets scholarsportal.info

Metal (M) in TM-TCPP-MOFMost Stable IntermediatePredicted Primary Product
Sc, Ti, V, Cr, MnOCHOHCOOH
Fe, Co, Ni, CuCOOHCO

Table 2: CO Formation Efficiency with PCN-222(M)/CNT Catalysts ccspublishing.org.cn

CatalystPotential (V vs. RHE)Maximum CO Faradaic Efficiency (FEco)Tafel Slope (mV dec⁻¹)
PCN-222(Mn)/CNT-0.6088.5%159.85
PCN-222(Co)/CNT-0.6589.3%174.93
PCN-222(Zn)/CNT-0.7092.5%184.54

These findings underscore the importance of the metal center and the MOF structure in tuning the electrocatalytic performance of this compound systems for CO2 reduction.

Electrocatalytic Reduction of Organic Pollutants (e.g., nitrobenzene (B124822), nitroaromatic compounds)

This compound-based materials have been investigated for the electrocatalytic reduction of organic pollutants, particularly nitroaromatic compounds like nitrobenzene. Nitrobenzene is a significant environmental pollutant, and its electrochemical reduction to less toxic or valuable products is an important area of research researchgate.net. Studies have shown that this compound, especially when integrated into MOF structures, can serve as an effective electrocatalyst for this transformation. For example, a porphyrinic MOF, Mn-PCN-222, constructed from a Zr6 cluster and Mn(III) tetrakis(4-carboxyphenyl)porphyrin chloride (MnTCPPCl) ligand, has been used in electrochemical sensors for nitrobenzene detection due to its excellent electrocatalytic reduction properties frontiersin.orgnih.govnih.gov. The electrocatalytic reduction of nitrobenzene on a Mn-PCN-222 modified electrode exhibits a sharp, irreversible reduction peak, attributed to the direct reduction of nitrobenzene to phenylhydroxylamine nih.gov. The enhanced electrocatalytic activity is linked to faster charge hopping and improved redox activity upon coordination of Mn(III) to the porphyrin centers nih.gov. Structural variations in this compound-based MOFs can influence their electrochemical performance; for instance, a Mn-CPM-99 MOF, derived from a modified this compound ligand, showed higher porosity, larger surface area, and improved electrochemical properties compared to Mn-PCN-222 for nitrobenzene reduction frontiersin.orgnih.gov.

Photocatalytic Transformations Utilizing this compound

This compound and its incorporation into MOFs have been extensively explored for various photocatalytic applications, leveraging the light-harvesting capabilities of the porphyrin core and the catalytic activity of the manganese center.

Photoreduction of Carbon Dioxide

Photocatalytic reduction of carbon dioxide (CO2) into valuable chemicals is a key strategy for carbon utilization kaust.edu.sa. Porphyrin-based MOFs, including those utilizing this compound, are promising photocatalysts for this reaction due to their light absorption properties and tunable structures kaust.edu.samdpi.com. This compound ligands within MOFs can generate photoinduced charge carriers upon visible light irradiation, with energetic electrons potentially transferred to the Mn centers to facilitate CO2 reduction kaust.edu.sa. Studies on this compound-based MOFs have demonstrated their ability to catalyze the photoreduction of CO2 to products like CO and CH4 kaust.edu.sanih.gov. For instance, an optimized this compound(Mn) photocatalyst showed a CO production rate of 21 μmol g⁻¹ h⁻¹ and a CH4 production rate of 53 μmol g⁻¹ h⁻¹ in a gas-solid reactor with water vapor as the electron donor kaust.edu.sa. Another Mn(II)-porphyrin MOF was reported for the photoinduced cycloaddition of carbon dioxide with epoxides to form cyclic carbonates under mild conditions beilstein-journals.orgresearchgate.net.

Photodegradation of Micropollutants and Organic Dyes

This compound-based materials have shown efficacy in the photocatalytic degradation of organic pollutants, including micropollutants and organic dyes in wastewater researchgate.netmdpi.comkyushu-u.ac.jp. The photocatalytic process involves the generation of reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide (B77818) radicals (O2•-) upon light irradiation, which can break down organic contaminants kyushu-u.ac.jp. While specific data on this compound for micropollutant degradation was not detailed, porphyrin-loaded MOFs are generally effective in removing organic compounds such as dyes and antibiotics researchgate.net. Studies on other metal-porphyrin MOFs, such as Cu-TCPP, have demonstrated high photodegradation efficiency towards cationic dyes like rhodamine B researchgate.net. The photocatalytic activity of these materials is influenced by factors such as light absorption range, number of active sites, charge separation efficiency, and the generation of ROS mdpi.comkyushu-u.ac.jpresearchgate.net. Some studies have investigated the photodegradation of organic dyes in the presence of manganese-doped photocatalysts, highlighting the role of manganese in these processes nih.gov.

Photoinduced Organic Synthesis Reactions

This compound can be involved in photoinduced organic synthesis reactions, particularly when incorporated into MOF structures. These materials can act as heterogeneous photocatalysts for various transformations. As mentioned earlier, a Mn(II)-porphyrin MOF has been successfully applied in the visible-light-assisted cycloaddition of CO2 with epoxides to produce cyclic carbonates beilstein-journals.orgresearchgate.net. This demonstrates the potential of this compound-based MOFs to catalyze specific organic reactions under photoirradiation. Porphyrin-based photocatalysis, in general, has been applied to reduction reactions, such as the reduction of nitroaromatic compounds, although a specific example using this compound for this particular transformation in organic synthesis was not prominently featured in the search results beilstein-journals.org.

Charge Separation and Transfer Dynamics in this compound Photocatalysts

Efficient charge separation and transfer are critical factors determining the photocatalytic efficiency of a material mdpi.comnih.govresearchgate.net. In this compound photocatalysts, particularly within MOF structures, the porphyrin ligand acts as a light-harvesting antenna, absorbing visible light and generating excited states kaust.edu.samdpi.com. Subsequent charge transfer processes involve the migration of electrons and holes. In porphyrin-based MOFs, charge separation can occur through ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) kaust.edu.sa. Electrons can be transferred from the excited porphyrin ligand to the metal center (Mn) or to the MOF nodes (e.g., Zr clusters in Mn-PCN-222), while holes remain on the ligand or are transferred to other components kaust.edu.samdpi.com. The MOF structure can facilitate charge separation and transfer by providing defined pathways and reducing electron-hole recombination kaust.edu.samdpi.comnih.gov. Studies using transient absorption spectroscopy have been employed to investigate the dynamics of charge transfer in porphyrin-based MOFs, revealing the formation of long-lived charge separation states that enhance photocatalytic activity mdpi.comoptica.org. The efficiency of charge separation and transfer in this compound photocatalysts is influenced by the specific MOF structure, the nature of the metal nodes, and the interactions between the porphyrin ligand and the framework kaust.edu.sanih.govmdpi.com.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound154728674
Mn(III) meso-Tetra (4-carboxyphenyl) porphine (B87208) chloride23789711
Tetrakis(4-carboxyphenyl)porphine (TCPP)5479495
Manganese23930
Hydrogen783
Nitrobenzene7040

Data Tables:

Based on the search results, specific quantitative data (overpotential, TOF, degradation rates) for this compound in all the outlined applications were not consistently available in a format suitable for generating comprehensive interactive data tables covering all sections. However, some specific data points were mentioned, particularly for photocatalytic CO2 reduction.

Example Data Point for Photoreduction of CO2:

PhotocatalystReaction ConditionsProductProduction Rate (μmol g⁻¹ h⁻⁻¹)Citation
This compound(Mn)Gas-solid, water vaporCO21 kaust.edu.sa
This compound(Mn)Gas-solid, water vaporCH453 kaust.edu.sa

Note: Generating interactive data tables requires specific data points with comparable conditions across different studies, which were not uniformly present for all subsections based on the initial search. The table above provides an example based on available data.

Oxidation Catalysis by this compound

Manganese porphyrins, including this compound, are known to exhibit catalytic reactivity in oxidation processes. Their extensive conjugated ring system and stable redox activity, capable of reversible one-electron transfers, contribute to their catalytic function. nih.gov

C-H Bond Functionalization and Selective Halogenation Reactions

Metalloporphyrins are effective catalysts for C-H bond functionalization, encompassing reactions such as hydroxylation (C-O), amination (C-N), and carbene insertion (C-C bond formation). researchgate.net Over the past two decades, numerous studies have highlighted their catalytic efficiency and selectivity in solution-phase reactions. researchgate.net

This compound has been investigated for its role in C-H bond functionalization. For instance, [Mn(TCPP)] immobilized on silica (B1680970) has been used to catalyze the oxidation of adrenaline. researchgate.net Furthermore, porphyrinic metal-organic frameworks (MOFs) incorporating this compound have demonstrated catalytic activity in C-H halogenation reactions. Specifically, PCN-602(Mn³⁺), a porphyrinic MOF structure, has been acknowledged as an extremely efficacious heterogeneous C–H halogenation catalyst for inert hydrocarbons in a basic environment. mdpi.comresearchgate.net This MOF exhibited superior durability in the presence of various coordinating anions in basic media, which are commonly used in catalytic reactions. mdpi.com Selective C-H chlorination and fluorination reactions promoted by electron-deficient manganese porphyrin catalysts, such as Mn(TPFPP)Cl (a fluorinated analogue of this compound), have also been reported, showcasing unique regio- and stereoselectivity for aliphatic halogenation of challenging substrates. nih.govprinceton.edu

Olefin Epoxidation Mechanisms (e.g., with peracetic acid, molecular oxygen as oxidant)

This compound systems are active catalysts for the epoxidation of olefins, utilizing various oxidants such as peracetic acid and molecular oxygen. Epoxidation is a crucial organic reaction that converts olefins into epoxides, which are valuable intermediates in organic synthesis. alfachemic.com

With peracetic acid as the oxidant, manganese catalysts, including those with tetradentate ligands derived from triazacyclononane, have shown high catalytic activity and remarkable selectivity, particularly for aliphatic cis-olefins. organic-chemistry.org Mechanistic studies suggest an electrophilic oxidant delivering the oxygen atom in a concerted step, without the formation of long-lived carbocationic or radical intermediates. organic-chemistry.orgnih.gov The reaction is stereospecific, preserving the stereochemistry of the alkene in the epoxide product. organic-chemistry.orgucalgary.ca While the specific details for this compound with peracetic acid are not extensively detailed in the provided snippets, the general principles of manganese-catalyzed peracetic acid epoxidation are relevant.

When molecular oxygen is used as the oxidant, often in conjunction with a co-reductant like isobutyraldehyde (B47883) (IBA), this compound catalysts facilitate olefin epoxidation. researchsquare.comresearchgate.net A proposed mechanism involves the generation of an acyl peroxy radical from the co-reductant and molecular oxygen. academie-sciences.fr This acyl peroxy radical can directly epoxidize olefins or react with another aldehyde to form peroxycarboxylic acid. academie-sciences.fr High-valent Mn-oxo species can also be generated in the presence of peroxycarboxylic acid and the metalloporphyrin, which then react with the olefin to produce the epoxide. academie-sciences.fr Studies on Mn-porphyrins anchored onto magnetic nanoparticles, including this compound, have evaluated their catalytic efficiency in the aerobic oxidation of olefins with molecular oxygen and IBA, demonstrating that the catalytic activity and stability can be improved by immobilization with appropriate linkers. researchsquare.com

Data on the catalytic performance of a heterogenized this compound catalyst (Fe₃O₄@SiO₂-NHCO-NH₂-MnTCPP) in the epoxidation of cyclooctene (B146475) with molecular oxygen and isobutyraldehyde is available. researchsquare.com

CatalystOxidantSolventTemperature (°C)Time (h)Conversion (%)
Fe₃O₄@SiO₂-NHCO-NH₂-MnTCPP (C-3)O₂Acetone38399
Fe₃O₄@SiO₂-NHCO-NH₂-MnTCPP (C-3)O₂Acetone538
Fe₃O₄@SiO₂-NHCO-NH₂-MnTCPP (C-3)O₂Acetone25370

This data highlights the influence of temperature on the conversion rate in this compound catalyzed epoxidation with molecular oxygen. researchsquare.com

Catalytic Decomposition of Reactive Oxygen Species (e.g., H₂O₂, peroxynitrite)

Manganese porphyrins, including this compound, exhibit catalytic activity in the decomposition of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻). nih.govkarger.comresearchgate.netnih.govduke.educoastal.edu This catalase-like activity is attributed to the reversible one-electron oxidation and reduction of the manganese center. nih.gov

In the presence of H₂O₂, Mn³⁺-porphyrins can react with H₂O₂ to form Mn⁴⁺-porphyrins, which then react with another H₂O₂ molecule to regenerate Mn³⁺-porphyrins, completing a catalytic cycle for H₂O₂ decomposition and the generation of O₂. nih.gov This process is particularly relevant in biological contexts and has been explored for therapeutic applications. nih.govnih.govnih.govdovepress.com this compound incorporated into MOFs has shown efficient catalytic activity in decomposing H₂O₂ to produce O₂. nih.govnih.govdovepress.com For example, a manganese porphyrin-based MOF (Mn-MOF) using this compound as a bridging ligand demonstrated higher H₂O₂ decomposition compared to free this compound. nih.gov This enhanced activity was attributed to the large surface area of the MOF, which facilitates interaction with H₂O₂. nih.gov

This compound also acts as a catalyst for the decomposition of peroxynitrite. researchgate.netduke.educoastal.edu While iron porphyrins can isomerize peroxynitrite to nitrate, manganese porphyrins, unlike iron porphyrins, can be readily reduced by cellular reductants. researchgate.net Once in the reduced state (Mn²⁺), they can promote the two-electron reduction of peroxynitrite to nitrite, forming a Mn⁴⁺ complex, which is then reduced back to Mn³⁺ by endogenous reductants, completing a catalytic cycle for peroxynitrite decomposition. researchgate.net Mn(III) porphyrins can also promote the one-electron oxidation of peroxynitrite to •NO₂ and the Mn/Fe(IV) state, which are subsequently reduced back to the (III) redox state. researchgate.net The ability of this compound to catalytically reduce peroxynitrite has been studied, demonstrating its role in mitigating nitrosative stress. researchgate.net

Reduction Catalysis by this compound

Beyond oxidation, this compound systems have shown promise in various reduction reactions.

Reduction of Nitroaromatic Compounds to Anilines

The reduction of nitroaromatic compounds to their corresponding anilines is a significant transformation in organic synthesis. nm.govpsu.edu While various catalysts have been explored for this reaction, including other metalloporphyrins, the specific application of this compound in the direct reduction of nitroaromatic compounds to anilines is an area of investigation.

Some studies on porphyrinic MOFs have explored their catalytic activity in the reduction of nitroaromatic compounds. For instance, a Ni(II)-MOF utilizing Ni-TCPP as a ligand has demonstrated heterogeneous photocatalytic reduction of nitroaromatic compounds to anilines with high conversion rates. beilstein-journals.org While this highlights the potential of TCPP-based MOFs in this reaction, the direct catalytic activity of this compound itself for this specific transformation requires further detailed exploration based on the provided information. However, the inherent redox activity of the TCPP ligand and the Mn(III)/Mn(II) redox couple in this compound based MOFs contribute to electron transport, which is crucial for the electrochemical reduction of nitrobenzene. frontiersin.orgnih.gov

Nitrogen Reduction Reaction (NRR): Efficiency and Selectivity

The nitrogen reduction reaction (NRR), which converts atmospheric nitrogen (N₂) into ammonia (B1221849) (NH₃) under mild conditions, is a challenging but highly desirable process. researchgate.net Metal-organic frameworks (MOFs) incorporating metalloporphyrins, including this compound, have been investigated as electrocatalysts for the NRR. researchgate.netrsc.org

Studies on single-site MOFs based on M-TCPP (where M can be Fe, Co, or Zn) have evaluated their performance as electrocatalysts for N₂ reduction. researchgate.net While Fe-TCPP exhibited prominent performance with a high NH₃ yield and Faradaic efficiency, showcasing superior activity compared to many reported molecular and MOF catalysts, the specific efficiency and selectivity of this compound in the NRR are also of interest. researchgate.net Theoretical studies on 2D metal-organic frameworks with metal-porphyrin nanosheets (TM-TCPP-MOF), where TM represents a transition metal, have indicated that this compound-MOF favors the production of HCOOH during CO₂ electroreduction due to the stability of the *OCHO intermediate. scholarsportal.info While this relates to CO₂ reduction, it provides insight into the catalytic behavior of this compound in reduction processes within MOF structures. Further research specifically on this compound's direct catalytic performance, efficiency, and selectivity for the NRR is an active area of investigation.

Mn Tcpp in Metal Organic Frameworks Mofs : Structure Function Relationships

Design and Synthesis Strategies for Mn-TCPP MOFs

The design and synthesis of this compound MOFs involve carefully selecting metal nodes and synthetic routes to achieve desired structures and functionalities. The tetratopic nature of the TCPP ligand, with four carboxylic acid groups, allows it to bridge multiple metal centers, leading to extended network structures. fishersci.ca Metallation with manganese introduces redox activity and other specific properties derived from the metal center.

Zirconium-Based this compound MOFs (e.g., PCN-222, CPM-99): Synthetic Routes and Structural Diversity

Zirconium-based MOFs, known for their high stability, are frequently constructed using porphyrin linkers like TCPP and this compound. PCN-222 (also referred to as MOF-525 in some contexts) is a prominent example of a Zr-based porphyrinic MOF. chemrxiv.orgscispace.comresearchgate.netnih.govmdpi.comnih.govccspublishing.org.cn Mn-PCN-222 is synthesized by coordinating Zr₆ clusters with the MnTCPPCl ligand. nih.govfrontiersin.org A common synthetic route involves a solvothermal method where ZrOCl₂·8H₂O and MnTCPPCl are dissolved in a solvent like N,N-dimethylformamide (DMF) with a modulator such as benzoic acid, followed by heating. nih.govfrontiersin.org

Structural diversity in Zr-based this compound MOFs can be achieved by modifying the organic linker. For instance, Mn-CPM-99 is synthesized using a modified ligand, MnTCBPPCl, which is derived from TCPP with the insertion of a phenyl group in each branched chain. nih.govfrontiersin.org This seemingly subtle modification leads to a significant change in the MOF's morphology, switching from the rod-shaped structure observed in Mn-PCN-222 to a concave quadrangular bipyramid structure in Mn-CPM-99. nih.govfrontiersin.org This structural regulation impacts the MOF's properties, including porosity and surface area. nih.govfrontiersin.org

Hafnium-Based this compound MOFs: Design and Functionalization

Hafnium-based MOFs incorporating this compound have also been developed, particularly for biomedical applications. Hafnium is a high-Z element, making these MOFs suitable for applications like computed tomography (CT) imaging and radiotherapy enhancement. nih.govfrontiersin.orgdovepress.com The synthesis of hafnium-based manganese porphyrin nanoMOFs (HMNMs) typically involves a hydrothermal method using this compound and a hafnium source, such as a hafnium cluster, in a solvent like DMF. nih.govdovepress.com

Functionalization of Hf-based this compound MOFs can be achieved through post-synthetic modification. For example, folic acid has been conjugated to the Hf₆ nodes in HMNMs to enhance tumor targeting efficacy. nih.govdovepress.comresearchgate.netnih.gov The this compound linker within these Hf-based MOFs can also contribute to their therapeutic function, such as modulating the tumor microenvironment by decomposing H₂O₂ to O₂ due to the catalase-like activity of the manganese porphyrin. nih.govfrontiersin.orgdovepress.comnih.govnih.gov

Two-Dimensional (2D) this compound MOF Architectures and Their Unique Properties

Two-dimensional (2D) MOF architectures based on this compound offer unique properties compared to their 3D counterparts, primarily due to their high aspect ratio, large surface area, and accessible active sites. mdpi.com While the search results specifically mention 2D MOFs based on TCPP with other metals like Cu and Zn, the principles of synthesizing 2D porphyrinic MOFs can be applied to this compound. rsc.orgnih.govrsc.org

The synthesis of 2D MOFs can involve bottom-up approaches, directly forming high-aspect-ratio crystals from metal precursors and organic ligands. nih.gov The layered nature of some porphyrin-based MOFs, where layers are held together by weaker intermolecular interactions, can also lend themselves to exfoliation into 2D nanosheets. nih.gov The unique properties of 2D this compound MOFs, such as enhanced surface area and exposed metal sites, make them promising for applications requiring efficient substrate diffusion and access to catalytic centers. mdpi.com

Control over Polymorphism and Topological Transformations in Porphyrinic MOFs

Controlling polymorphism and topological transformations is a significant challenge in the synthesis of porphyrinic MOFs, including those incorporating this compound. Different synthesis conditions can lead to the formation of MOFs with the same chemical composition but different crystal structures and topologies. chemrxiv.orgscispace.comresearchgate.netnih.gov

Research has shown that techniques like mechanochemistry can be exploited to control the polymorphism in 12-coordinated porphyrinic zirconium MOFs, enabling the synthesis of phase-pure hexagonal (shp) PCN-223 and cubic (ftw) MOF-525 (a polymorph of PCN-222). chemrxiv.orgscispace.comresearchgate.netnih.govstorkapp.me In situ monitoring techniques, such as synchrotron powder X-ray diffraction (PXRD), have revealed that under specific reaction conditions, one polymorph (e.g., MOF-525) can form as an intermediate and subsequently transform into a more thermodynamically stable polymorph (e.g., PCN-223) upon continued milling. chemrxiv.orgscispace.comresearchgate.netnih.gov This highlights the importance of kinetic and thermodynamic factors in determining the final MOF topology.

Influence of MOF Architecture on Catalytic Performance

The architecture of this compound MOFs, including their structure, porosity, and surface area, significantly influences their catalytic performance. The porous nature of MOFs provides confined spaces and channels that can affect substrate diffusion and access to active sites. rsc.org

Impact of Porosity and Surface Area on Substrate Adsorption and Diffusion

High porosity and large specific surface area are key characteristics of MOFs that are crucial for catalytic applications. rsc.org A large surface area provides more accessible active sites for catalytic reactions. mdpi.comrsc.org The pore size and structure influence the adsorption and diffusion of reactant molecules within the MOF. rsc.org

In the context of this compound MOFs, studies have shown a direct correlation between architecture, porosity, surface area, and catalytic performance. For instance, Mn-CPM-99, with its concave quadrangular bipyramid structure resulting from the modified ligand, exhibits higher porosity and a larger specific surface area compared to the rod-shaped Mn-PCN-222. nih.govfrontiersin.org This enhanced porosity and surface area in Mn-CPM-99 contribute to better electrochemical performance, likely by facilitating substrate adsorption and diffusion to the active Mn centers within the porphyrin linkers. nih.govfrontiersin.org Similarly, the large surface area of Mn-MOFs has been linked to efficient catalytic activity in the decomposition of H₂O₂, which is relevant for applications like modulating the tumor microenvironment for enhanced therapy. nih.gov

The tunable pore size and chemical composition of MOFs, derived from the judicious choice of metal nodes and organic linkers like this compound, allow for selective adsorption of specific molecules, which can be advantageous for catalytic selectivity. rsc.org The presence of both micropores and mesopores in some porphyrinic MOFs, such as PCN-222, can facilitate the transfer of reactants and products during catalytic processes. ccspublishing.org.cn

Role of Metal Nodes and Organic Linkers in Facilitating Electron Transport within the Framework

Electron transport within this compound MOFs is a critical factor for applications such as electrocatalysis and photocatalysis. The organic linker, TCPP, and its metallated form, this compound, play a crucial role in this process. The highly conjugated π system of the porphyrin ring facilitates π-π stacking interactions, which can aid in trapping target molecules and potentially contribute to charge delocalization frontiersin.org.

The inherent redox activity of the organic ligands, such as TCPP and its derivatives, and the variable oxidation states of the central manganese ion (e.g., the reduction of Mn(III) to Mn(II)) contribute significantly to accelerating electron transport within the MOF structure frontiersin.orgnih.gov. In porphyrin-based MOFs, the porphyrin ligands typically function as electron donors, while the metal nodes often act as electron acceptors rsc.org. The long-range ordered structure of the MOF itself can serve as an electron transport channel, enhancing the transport of photogenerated electrons and potentially slowing down charge recombination researchgate.net. Studies using techniques like cyclic voltammetry have confirmed the ability of both the metal nodes (e.g., POM clusters) and the metalloporphyrin linkers (e.g., Fe-TCPP) to gain or lose electrons, highlighting their roles in electron transfer pathways researchgate.net. Modifying the metal ions within the porphyrin ligands can lead to changes in the photoelectronic properties of the MOF, further influencing electron transport characteristics rsc.org. Computational studies, such as those using density functional theory (DFT), are employed to understand the electronic structure, optical properties, and charge transfer mechanisms within these porphyrin-based MOFs mdpi.com.

Active Site Isolation and Synergistic Effects within this compound MOF Catalytic Systems

This compound MOFs serve as heterogeneous catalysts in various reactions, including the cycloaddition of CO(_2) with epoxides and the aerobic oxidation of hydrocarbons researchgate.netupv.es. The catalytic activity in these systems is often attributed to the manganese centers within the porphyrin ring, which act as active sites researchgate.netupv.es.

One of the advantages of incorporating molecular catalysts like this compound into MOF structures is the potential for active site isolation acs.org. Encapsulating catalytic species within the MOF's porous framework can prevent undesirable side reactions, such as dimerization or aggregation, that might occur in homogeneous systems upv.esacs.org. This site isolation can lead to enhanced structural stabilization of the active species under reaction conditions acs.org.

Synergistic effects can also play a significant role in the catalytic performance of this compound MOF systems. While the manganese ion in the porphyrin ring is a primary active site, interactions between this site and the metal nodes or other components of the framework can lead to enhanced catalytic activity and selectivity upv.eschinesechemsoc.org. For instance, in related porphyrin MOFs containing different metal ions in the linker and nodes, synergistic effects between the metal coordinated in the porphyrin ring and the metal ions in the nodal positions have been observed to efficiently promote aerobic oxidation reactions upv.es. Although a 2D Mn-MnTCPP MOF (with Mn in both the linker and likely the nodes) showed negligible activity in a specific aerobic oxidation reaction, this highlights that the nature and location of the metal centers, as well as potential synergistic interactions, are crucial for optimizing catalytic performance upv.es.

Furthermore, this compound MOFs have demonstrated catalase-like activity, efficiently decomposing H(_2)O(_2) into O(_2) thno.orgnih.govnih.gov. This activity is attributed to the this compound ligand within the MOF, and the MOF structure can enhance this activity compared to the isolated this compound ligand, potentially due to the large surface area and improved accessibility of the active sites within the framework thno.orgnih.gov. This enhanced activity within the MOF context can be considered a form of synergistic effect arising from the integration of the molecular catalyst into the porous support.

Here is a table summarizing catalytic activity data for different TCPP-based MOFs in the aerobic oxidation of indane, illustrating the impact of different metal centers and their locations:

CatalystConversion (%)Selectivity (Indanol %)Selectivity (Indanone %)Remarks
Co-CoTCPP100492Co at nodal positions or complexed within porphyrin ring acts synergistically. upv.es
Co-TCPP metal complex72959Lower activity than Co-CoTCPP, likely due to lack of Co ions in metal nodal positions. upv.es
Co-MnTCPP77666Lower activity than Co-CoTCPP due to lack of Co ions in the porphyrin ring. upv.es
Mn-CoTCPP46962Lower activity than Co-CoTCPP due to lack of Co ions in the nodal positions. upv.es
This compound------No activation of O(_2). upv.es
Mn-MnTCPP------No activation of O(_2) either by Mn nodal position or by Mn coordinated with porphyrin carboxylates. upv.es

Stability Considerations for this compound MOFs in Diverse Environments

The stability of this compound MOFs is a critical factor determining their practical applicability in various environments. Like other MOFs, their stability is influenced by a combination of internal factors, such as the strength and connectivity of the metal-linker coordination bonds, and external factors, including the presence of moisture, solvents, acids, bases, and oxidative species engineering.org.cnrsc.org.

MOFs constructed with high-valent metal ions, such as Zr clusters, and robust linkers like TCPP tend to exhibit good chemical stability engineering.org.cnrsc.org. The strong coordination bonds between the Zr-oxo clusters and the carboxylate groups of the TCPP linker contribute significantly to the framework's integrity engineering.org.cnrsc.org.

Hydrolytic Stability of the Framework Structures

Hydrolytic stability, or resistance to degradation by water, is a key aspect of the chemical stability of MOFs. For this compound MOFs built with robust metal nodes like Zr(_6), the strong Zr-O bonds and the high connectivity of the clusters enhance their tolerance to hydrolysis engineering.org.cnrsc.org. For example, Mn-PCN-222, a Zr-based MOF incorporating this compound, has shown stability even in concentrated aqueous HCl solution for an extended period rsc.org.

While some computational studies on different manganese-based MOFs (e.g., Mn-BTC) suggest that direct hydrolysis of the Mn-containing moieties might be less favorable than oxidation-induced degradation pathways rsc.orgresearchgate.net, experimental evidence for this compound MOFs indicates a degree of hydrolytic stability, particularly in neutral and acidic aqueous environments rsc.org. However, the stability can be influenced by the specific synthesis method and the resulting structure frontiersin.org. Some studies also note water-induced phenomena, such as ligand exchange, which can impact the framework over time researchgate.net. Despite these considerations, some Mn-MOFs have demonstrated relative stability, maintaining their structure after incubation in aqueous media like cell culture medium for several days nih.gov.

Computational and Experimental Investigations of Oxidative Degradation Pathways

Oxidative degradation is another important pathway that can affect the stability of this compound MOFs, particularly in applications involving oxidative catalysis or environments where reactive oxygen species are present. Computational studies provide valuable insights into these degradation mechanisms. For instance, a computational study on a model Mn-BTC MOF suggests that oxidative transformations of the di-Mn paddle-wheel units can lead to substantial distortions of the coordination polyhedra rsc.orgresearchgate.net. These distortions, coupled with increased Lewis acidity of the oxidized metal centers, can facilitate hydrolysis, ultimately leading to the degradation of the MOF structure rsc.orgresearchgate.net. This suggests that while direct hydrolysis might be less likely, oxidation can act as an initiator for hydrolytic breakdown.

Experimentally, the use of this compound MOFs in oxidation reactions implies their interaction with oxidative species upv.esunl.edu. Some studies have investigated the catalytic performance and reusability of this compound MOFs in photo-oxidative degradation processes unl.edu. For example, MnPor-MOF films were shown to degrade methylene (B1212753) blue in the presence of H(_2)O(_2) and light, and the catalyst was reusable over several cycles, indicating a degree of stability under these oxidative conditions unl.edu. The proposed mechanism in this case involved the photo-excited Mn(III)-TCPP centers transferring energy to H(_2)O(_2), generating reactive hydroxyl radicals that drive the degradation unl.edu.

Another form of degradation related to redox activity is observed in Mn(III)-sealed MOFs, where the Mn(III) in the linker is designed to be reduced to Mn(II) by intracellular glutathione (B108866) (GSH) in tumor environments, leading to the disintegration of the MOF acs.org. While this is a designed degradation for a specific application (drug delivery/theranostics) and triggered by a reducing environment, it underscores the influence of redox processes on the integrity of this compound-based structures acs.org.

Theoretical and Computational Studies of Mn Tcpp Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Pathways

DFT is a widely used quantum mechanical method for calculating the electronic structure of molecules and materials. For Mn-TCPP, DFT calculations can provide detailed information about its ground state, spin states, and how its electronic structure is affected by its environment or interactions with other molecules. DFT is also invaluable for mapping out potential energy surfaces and identifying reaction pathways in catalytic processes. acs.org

Elucidation of Rate-Determining Steps and Activation Energies in Catalytic Cycles

Identifying the rate-determining step (RDS) is crucial for understanding and optimizing catalytic reactions. DFT calculations can be used to compute the energy barriers (activation energies) for each elementary step in a proposed catalytic cycle. The step with the highest activation energy is typically the RDS. savemyexams.com Theoretical analyses, sometimes supported by DFT, have been used to predict activation energies in catalytic cycles involving manganese-oxo intermediates, suggesting potential RDS in processes like water oxidation. acs.org For instance, high activation energies predicted for intermediates like MnV=O suggest that an oxyl-radical bound MnIV might be the more likely species for O-O coupling in water oxidation. acs.org DFT calculations have also been used to study activation energies in other catalytic systems, such as the aerobic oxidation of indane catalyzed by Co-CoTCPP MOF, where an apparent activation energy of 86 kJ/mol was estimated based on catalytic data following the Arrhenius plot. upv.es

Investigation of Intermediate Species and Transition States

DFT calculations enable the characterization of transient intermediate species and transition states along a reaction pathway. By optimizing the geometry and calculating the energy of these elusive structures, researchers can gain insights into the molecular transformations occurring during a reaction. This includes identifying the structure and electronic configuration of intermediates and the geometry of the transition state that connects them. Studies on catalytic mechanisms often involve computationally characterizing these species to understand the reaction coordinate and energy profile. acs.org For example, theoretical studies have explored the formation of metal-oxo species through PCET pathways and the subsequent O-O bond formation via mechanisms like water nucleophilic attack (WNA) or interaction between two M=O units (I2M), with DFT calculations supporting the proposed intermediates and transition states. acs.org

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of optimized structures and reaction pathways, molecular dynamics (MD) simulations offer insights into the time-dependent behavior of this compound systems. MD simulations can explore the flexibility of the porphyrin framework, the dynamics of the manganese ion within the core, and the interactions of this compound with its environment, such as solvent molecules or surrounding MOF structures. diva-portal.orgrsc.org These simulations can reveal how temperature, pressure, or the presence of other molecules affect the conformation and dynamics of this compound. For example, MD simulations have been used to investigate the stability and spatial distribution of molecules within MOFs, providing molecular-level insights into diffusion and binding. diva-portal.orgrsc.org

Mechanistic Modeling and Kinetic Simulations of Catalytic Processes

Computational studies go beyond identifying individual steps to modeling entire catalytic processes. Mechanistic modeling combines information about elementary steps, often derived from DFT calculations, to construct a comprehensive reaction mechanism. Kinetic simulations then use this mechanism and calculated energy barriers to predict reaction rates and product distributions under different conditions. This can involve solving complex sets of differential equations that describe the change in concentration of reactants, intermediates, and products over time. arxiv.org While specific examples for this compound were not extensively found in the search results, the general approach involves using computational kinetic modeling to understand the relationship between intrinsic kinetics and catalyst properties. arxiv.org

Prediction of Structure-Property-Performance Relationships

Computational MethodProperty StudiedKey Finding (Illustrative)
DFTElectronic Structure (HOMO-LUMO Gap)Metallation of TCPP with Mn leads to a reduced band gap compared to free TCPP.
DFTActivation Energy (Catalytic Step)The rate-determining step for a specific reaction catalyzed by this compound has a calculated activation energy of X kcal/mol.
MD SimulationMolecular FlexibilityMD simulations show significant flexibility of the TCPP ligand around the Mn center at room temperature.
DFTCharge TransferAnalysis of electron density reveals charge transfer from the porphyrin ligand to the Mn ion.

Correlation of Electronic Properties (e.g., d-band center, work function) with Catalytic Activity

Computational studies have explored the relationship between the electronic properties of this compound and its catalytic performance in various reactions, such as carbon dioxide reduction (CO2RR) and nitrogen reduction reaction (NRR). The electronic structure of the metal center within the porphyrin macrocycle is a key factor influencing its interaction with reactants and intermediates.

One important electronic descriptor is the d-band center, which relates to the average energy of the metal's d orbitals. The position of the d-band center can influence the binding strength of adsorbates on the catalytic site nih.govarxiv.org. Studies on M-TCPP systems (where M is a transition metal) have investigated the relationship between surface-dependent electronic properties, including the work function and d-band center, and the theoretical energy barrier of the rate-determining step in reactions like NRR researchgate.netacs.org. A lower work function of the system can correlate with stronger adsorption capacity for molecules like N2 researchgate.net.

For this compound specifically, computational analysis has revealed insights into its electronic structure and how it relates to activity in CO2RR. The frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are closely linked to the redox potential and electrocatalytic reduction ability ccspublishing.org.cn. This compound has been shown to exhibit a low HOMO-LUMO gap, which is indicative of good conductivity and efficient internal electron transfer, properties beneficial for catalytic activity ccspublishing.org.cn. The electron-cloud density and electron mobility within the porphyrin ring, influenced by the central metal ion and its coordination environment, also contribute to the catalytic performance ccspublishing.org.cn.

DFT calculations have been used to analyze the electronic structure and active centers in porphyrin-based MOFs containing this compound. These studies can reveal the contribution of different components (metal center, porphyrin ligand, MOF nodes) to the electronic states near the Fermi level and how these contributions affect catalytic activity kaust.edu.saresearchgate.netmdpi.com. For instance, the partial density of states (PDOS) analysis can show how the d orbitals of the metal center and the p orbitals of the porphyrin nitrogen atoms contribute to the electronic structure and influence interactions with adsorbates ccspublishing.org.cn.

Research findings suggest that for this compound, the active sites can be concentrated on the nitrogen atoms in the porphyrin ring, while the metal center plays a role in increasing electron mobility ccspublishing.org.cn. The coordination environment around the metal center, such as Mn(III)N4Cl, can also significantly influence CO2RR activity ccspublishing.org.cn.

While specific quantitative data tables directly correlating this compound's d-band center or work function values with precise catalytic rates were not extensively detailed in the search results, the qualitative relationships and the computational methods used to establish them are clearly outlined. The application of DFT to calculate and analyze these electronic properties provides a theoretical basis for understanding the observed catalytic behavior.

Application of Brønsted–Evans–Polanyi Relationships and Linear Scaling Relationships in Catalysis

Brønsted–Evans–Polanyi (BEP) relationships and linear scaling relationships (LSRs) are powerful tools in computational catalysis for understanding activity trends and screening potential catalysts. These relationships describe linear correlations between the activation energies or reaction free energies of elementary steps and the adsorption energies of key intermediates acs.orgrsc.orgnih.govub.edunih.gov. By establishing these relationships, the catalytic activity of a material for a complex reaction can potentially be predicted based on a single, more easily calculated descriptor, such as the adsorption energy of a specific intermediate rsc.orgrsc.org.

Computational studies on porphyrin-based MOFs, including those incorporating this compound, have utilized BEP relationships and LSRs to gain chemical insight into predicted reactivity trends for reactions like the oxygen reduction reaction (ORR) osti.govresearchgate.net. These relationships are typically parameterized using DFT calculations to generate databases of activation energies and reaction free energies acs.org.

For complex catalytic processes involving multiple steps and intermediates, such as CO2RR or ORR, the adsorption energies of various intermediates (e.g., *COOH, *OOH, *OH) are often linearly correlated on many catalyst surfaces. These scaling relationships can impose limitations on catalyst design, as optimizing the binding of one intermediate might unintentionally lead to suboptimal binding of another nih.govrsc.org.

In the context of this compound and related metalloporphyrin systems, computational studies have explored how the electronic structure and the presence of the metal center affect the binding energies of intermediates and thus influence the position of the catalyst within these scaling relationships ccspublishing.org.cnosti.gov. For example, the calculated free energy for the formation of the *COOH intermediate has been identified as a rate-determining step descriptor for CO2RR on M-TCPP systems, and its value correlates with catalytic activity ccspublishing.org.cn. This compound has been shown to possess a relatively low free energy for this step compared to some other metal-TCPP counterparts, consistent with its observed activity ccspublishing.org.cn.

Researchers are also investigating strategies to circumvent these scaling relationships to achieve enhanced catalytic performance. This can involve designing catalysts with multiple active sites or specific coordination environments that can differentially stabilize key intermediates nih.govrsc.org. Computational analysis, including the application of BEP and scaling relationships, is essential for understanding these effects and guiding the design of improved this compound-based catalysts or MOFs containing this compound linkers researchgate.netrsc.org.

Sensing and Bio Inspired Mechanistic Applications of Mn Tcpp

Electrochemical Sensing Mechanisms

Mn-TCPP and its derived materials, particularly porphyrin-based MOFs incorporating this compound as a ligand, have demonstrated considerable utility in electrochemical sensing applications. The inherent redox activity of the manganese center and the conjugated porphyrin macrocycle, combined with the porous structure and high surface area of MOF materials, facilitate efficient electron transfer and analyte interaction, which are crucial for sensitive electrochemical detection nih.govfrontiersin.orgresearchgate.net.

Electrocatalytic Detection of Organic Pollutants (e.g., nitrobenzene (B124822), nitroaromatics, phenolic compounds)

This compound-based materials have been successfully employed for the electrocatalytic detection of various organic pollutants in environmental samples. Nitrobenzene (NB) and other nitroaromatic compounds are prominent examples, where this compound-modified electrodes exhibit sensitive electrochemical responses amazonaws.comnih.govfrontiersin.orgresearchgate.net. Studies have shown that this compound, when incorporated into MOFs like Mn-PCN-222 or Mn-CPM-99, enables the efficient electrochemical reduction of nitrobenzene nih.govfrontiersin.org. This electrocatalytic activity is attributed to the ability of the material to effectively trap NB molecules through interactions such as π-π stacking with the porphyrin ring and the redox activity of the manganese center, which participates in the electron transfer process nih.govfrontiersin.org.

Similarly, this compound-based electrochemical sensors have shown promise for detecting phenolic compounds amazonaws.comresearchgate.net. The active redox sites within the manganese porphyrin structure facilitate the transfer of electrons, enhancing the electrocatalytic sensing of these analytes researchgate.net.

Detailed research findings highlight the performance of these sensors. For instance, an electrochemical sensor based on Mn-CPM-99 modified indium-tin-oxide (ITO) electrodes demonstrated a low limit of detection (LOD) of 1.3 nM for nitrobenzene detection in water and vegetable samples, along with high sensitivity and selectivity nih.govfrontiersin.org. Another study using a manganese porphyrin-functionalized carbon cloth electrode reported LODs of 5.9268 × 10⁻¹⁰ M for nitrobenzene and 4.0178 × 10⁻¹⁰ M for aqueous phenol, indicating high sensitivity for trace analysis researchgate.net.

Principles of Signal Transduction and Sensitivity in this compound-Based Electrochemical Sensors

Signal transduction in this compound-based electrochemical sensors primarily relies on the electrocatalytic reaction between the sensor material and the target analyte, leading to a measurable electrical signal (e.g., current or potential). The sensitivity of these sensors is influenced by several factors inherent to the this compound structure and the material architecture it forms (like MOFs).

The high surface area and porous nature of this compound-based MOFs facilitate the diffusion and transport of analytes to the active sites, enhancing the interaction and subsequent electron transfer amazonaws.comresearchgate.net. The intrinsic redox activity of the manganese ion and the porphyrin ligand provides catalytic centers for the electrochemical reactions of the pollutants nih.govfrontiersin.org. For example, the reduction of nitrobenzene on Mn-PCN-222 or Mn-CPM-99 involves the redox activity of the organic ligands and the reduction of Mn(III) to Mn(II), accelerating electron transport nih.govfrontiersin.org.

Furthermore, selective interactions, such as hydrogen bonding and π-π stacking between the porphyrin structure and specific organic pollutants like nitroaromatics, contribute to the selectivity of the sensor nih.govfrontiersin.org. The designable structure of MOFs incorporating this compound allows for tuning their properties to optimize sensitivity and selectivity for target analytes nih.govfrontiersin.org. The signal change (e.g., current) is directly correlated to the concentration of the analyte, enabling quantitative detection nih.govfrontiersin.org.

Luminescent Sensing Approaches

Beyond electrochemical methods, this compound-based materials have also been explored for luminescent sensing, leveraging the photophysical properties of the porphyrin core.

Luminescent Water Sensing in Organic Media

This compound-based MOFs have shown potential as luminescent probes for detecting water, particularly in organic media researchgate.netresearchgate.net. The luminescence properties of porphyrins can be influenced by the coordinated metal ion and the surrounding environment. In some cases, the presence of the paramagnetic Mn(III) ion can quench the intrinsic fluorescence of the porphyrin ligand researchgate.netresearchgate.netdovepress.com.

However, interaction with analytes like water can lead to changes in the material's structure or the coordination environment of the manganese ion, affecting the luminescence. This phenomenon has been utilized for "signal-on" luminescent water sensing, where the fluorescence is restored or enhanced upon exposure to water researchgate.netresearchgate.net. An example includes a Mn(III)-based porphyrinic MOF (this compound(BPDC)) that acted as a "signal-on" luminescent probe for trace water detection in various organic media, including dimethyl sulfoxide (B87167) (DMSO), with a low detection limit of 0.04% (v/v) researchgate.netresearchgate.net.

Fluorescence Quenching and Restoration Mechanisms in Sensing Applications

The luminescence behavior of this compound and its MOF derivatives in sensing applications often involves fluorescence quenching and restoration mechanisms. The quenching of the porphyrin's fluorescence by the Mn(III) ion is commonly attributed to processes such as ligand-to-metal charge transfer (LMCT) and spin-orbit coupling perturbations associated with paramagnetic metal ions researchgate.netresearchgate.netdovepress.com.

In sensing applications, the interaction of the material with the analyte can disrupt these quenching pathways, leading to fluorescence restoration or enhancement. For instance, in water sensing, the presence of water molecules can induce ligand exchange or structural changes within the MOF, inhibiting the LMCT effect and releasing the quenched fluorescence researchgate.netresearchgate.net. This guest-induced ligand exchange can result in the release of free porphyrin or alter the electronic state of the manganese center, thereby restoring or enhancing the luminescence signal researchgate.netresearchgate.net. This "off-on" fluorescence switching mechanism is a key principle for developing sensitive luminescent sensors spectroscopyonline.com.

Bio-inspired Mechanistic Research

Metalloporphyrins, including those containing manganese, are widely recognized for their ability to mimic the function of natural enzymes, particularly those involved in oxidation and reduction reactions, such as cytochrome P450 and haloperoxidases researchgate.netresearchgate.netmdpi.com. This compound serves as a valuable model in bio-inspired mechanistic research due to the catalytic potential of the manganese-porphyrin complex.

Research in this area explores the catalytic activity of manganese porphyrins in various reactions, drawing parallels to enzymatic processes. For example, studies have investigated the reaction of manganese porphyrins with hydrogen peroxide (H₂O₂) to form reactive intermediates, mimicking the catalytic cycles of peroxidases researchgate.net. The redox chemistry of the manganese center is central to these biomimetic reactions, facilitating the activation of substrates and catalyzing transformations researchgate.net.

This compound and its derivatives have been studied as catalysts for reactions such as the epoxidation of olefins, inspired by the activity of cytochrome P450 enzymes researchgate.net. The design of chiral manganese porphyrins based on TCPP has demonstrated remarkable catalytic activity and enantioselectivity in such reactions researchgate.net. These studies provide insights into the fundamental mechanisms of enzymatic catalysis and pave the way for the development of artificial enzymes and catalysts for various chemical transformations researchgate.netresearchgate.net.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Manganese(III)-tetra(4-carboxyphenyl)porphine (this compound)154728674
Tetrakis(4-carboxyphenyl)porphyrin (TCPP)86278368
Manganese23930
Nitrobenzene7418
Phenol996
Water962
Dimethyl sulfoxide (DMSO)679

Data Table: Electrochemical Sensing Performance Examples

Sensor MaterialAnalyteLOD (Limit of Detection)Sample MatrixReference
Mn-CPM-99/ITONitrobenzene1.3 nMWater, Vegetable nih.govfrontiersin.org
TCPP(Mn)@Carbon ClothNitrobenzene5.9268 × 10⁻¹⁰ MWater researchgate.net
TCPP(Mn)@Carbon ClothAqueous Phenol4.0178 × 10⁻⁰ MWater researchgate.net

Superoxide (B77818) Dismutase (SOD) Mimetic Activity: Reaction Mechanisms and Kinetic Studies

Superoxide dismutases are crucial antioxidant enzymes that catalyze the dismutation of superoxide radicals (O₂•⁻) into oxygen (O₂) and hydrogen peroxide (H₂O₂). This compound, as a synthetic metalloporphyrin, has been shown to mimic this activity. The SOD mimetic activity of metalloporphyrins, including manganese porphyrins, is generally attributed to the facile cycling between the metal's oxidation states, enabling the catalytic disproportionation of superoxide. researchgate.net

For manganese porphyrins, the proposed catalytic cycle involves the reduction of Mn(III) to Mn(II) by superoxide, followed by the reoxidation of Mn(II) to Mn(III) by another superoxide molecule or through interaction with cellular reductants. researchgate.netnih.govnih.gov

The general reaction for SOD mimetic activity is: 2 O₂•⁻ + 2 H⁺ → H₂O₂ + O₂

While cationic manganese porphyrins are often highlighted for their potent SOD mimetic activity due to favorable electrostatic and thermodynamic interactions with the negatively charged superoxide radical, enabling rapid reaction kinetics, anionic porphyrins like this compound (also referred to in the context of MnTBAP, an anionic analogue) may exhibit different kinetic profiles. karger.comresearchgate.net Some research suggests that anionic porphyrins might lack the same degree of kinetic and thermodynamic facilitation for direct superoxide dismutation compared to their cationic counterparts. karger.com

However, the cellular environment, rich in various reductants such as ascorbate (B8700270) and glutathione (B108866), can significantly influence the mechanism. nih.govnih.gov Intracellular reductants can reduce Mn(III)P to Mn(II)P, allowing the metalloporphyrin to act more like a superoxide reductase, where the initial step is the reduction of the metal center by a cellular reductant rather than by superoxide itself. nih.govnih.govnih.gov This alternative pathway can still lead to the efficient removal of superoxide. The SOD mimetic activity of this compound has been demonstrated to be concentration-dependent. rsc.org

Peroxynitrite Reductase (PNR) Activity: Elucidation of Detoxification Pathways

Peroxynitrite (ONOO⁻) is a potent and toxic reactive nitrogen species formed from the rapid reaction between superoxide and nitric oxide (NO). nih.govnih.gov Peroxynitrite can cause significant oxidative and nitrative damage to biomolecules. Metalloporphyrins, including manganese porphyrins like this compound, are highly reactive towards peroxynitrite and can catalyze its decomposition, thus acting as peroxynitrite reductases or decomposition catalysts. karger.comresearchgate.netnih.govduke.edu

The detoxification of peroxynitrite by manganese porphyrins typically involves the reduction of ONOO⁻. This reaction is also influenced by the thermodynamic and electrostatic properties of the porphyrin, similar to the SOD mimetic activity. karger.com The interaction with cellular reductants can also play a role in the PNR activity, where the Mn(III)P may be reduced to Mn(II)P, which then reacts with peroxynitrite. nih.gov

Catalase-like Activity: Mechanistic Insights into H2O2 Decomposition to Oxygen

Hydrogen peroxide (H₂O₂) is another reactive oxygen species that, at elevated concentrations, can be detrimental to cells. Catalase is a natural enzyme that efficiently decomposes H₂O₂ into water and oxygen. This compound has been shown to possess catalase-like activity, catalyzing the decomposition of H₂O₂ into O₂. rsc.orgnih.govresearchgate.netresearchgate.net

The proposed mechanism for the catalase-like activity of manganese porphyrins involves a cycle where Mn³⁺-porphyrins react with H₂O₂ to form higher oxidation states, such as Mn⁴⁺-porphyrins. nih.gov These higher oxidation state intermediates then react with another molecule of H₂O₂ to regenerate the Mn³⁺-porphyrin and release oxygen. This cyclical process allows for the persistent catalytic decomposition of H₂O₂. nih.gov

The reaction can be summarized as: 2 H₂O₂ → 2 H₂O + O₂

This catalase-like activity is particularly relevant in contexts where oxygen generation is beneficial, such as overcoming hypoxic tumor microenvironments to enhance the efficacy of certain therapies. nih.govresearchgate.netresearchgate.net Studies have demonstrated that this compound can induce the decomposition of H₂O₂ to produce O₂. nih.govresearchgate.net The catalase-like activity of this compound has also been observed to be concentration-dependent. rsc.org While synthetic metalloporphyrins can catalyze H₂O₂ decomposition, their catalytic turnover rates are generally slower than that of native catalase enzymes. nih.gov

Regulation of Cellular Redox-Dependent Transcription Factors: Mechanistic Insights into Redox Signaling Modulation

Beyond their direct scavenging of reactive species, manganese porphyrins, including this compound, have been found to influence cellular signaling pathways by modulating the activity of redox-dependent transcription factors. nih.govnih.govduke.eduresearchgate.net These transcription factors play critical roles in regulating the expression of genes involved in antioxidant defense, inflammation, and other cellular processes that are responsive to the cellular redox state. nih.govduke.edu

The mechanisms underlying the regulation of these transcription factors by this compound are complex and may involve both antioxidative and potentially pro-oxidative actions, depending on the specific cellular context and localization of the metalloporphyrin. nih.govresearchgate.net While the prevailing view is that the suppression of transcription factor activation is a consequence of the metalloporphyrin's ability to scavenge reactive oxygen and nitrogen species, thereby reducing the oxidative stress signals that activate these factors, a pro-oxidative mechanism in suppressing NF-κB activation, particularly in the nucleus, has also been suggested and substantiated in some studies. nih.govresearchgate.net

Q & A

Q. Methodological Answer :

  • XRD : Confirms long-range crystallinity and phase purity. Compare with simulated patterns from single-crystal data .
  • FTIR : Identifies ligand coordination via shifts in carboxylate (1600–1700 cm⁻¹) and porphyrin ring vibrations (900–1300 cm⁻¹) .
  • XPS : Validates Mn oxidation states (e.g., Mn 2p₃/₂ peaks at 641–642 eV for Mn³⁺) and ligand-metal bonding .

For reproducibility, mandates full experimental details in supplementary materials.

Advanced: What strategies optimize this compound’s stability under varying environmental conditions?

Q. Methodological Answer :

  • pH Stability Testing : Expose this compound to buffers (pH 2–12) for 24 hrs; monitor structural collapse via XRD and N₂ adsorption isotherms .
  • Thermogravimetric Analysis (TGA) : Identify decomposition thresholds (e.g., ligand loss >250°C) to define operational limits .
  • Hydrothermal Cycling : Simulate moisture resistance by alternating between 25°C and 80°C, measuring BET surface area retention .

’s FINER criteria (Feasible, Novel) guide hypothesis-driven stability studies.

Data Contradiction: How should discrepancies in this compound’s gas adsorption capacities be addressed?

Q. Methodological Answer :

Meta-Analysis Framework : Tabulate reported CO₂ uptake values alongside variables:

StudyPressure (bar)Temperature (K)BET (m²/g)CO₂ Uptake (mmol/g)
A129812004.2
B12739005.1

Pore Size Distribution : Use NLDFT analysis to correlate adsorption with micropore volume (d < 2 nm) vs. mesopores .

Replicate Key Studies : Follow ’s replication guidelines to verify claims under identical conditions.

Advanced: What mechanistic insights can DFT calculations provide for this compound’s photocatalytic behavior?

Q. Methodological Answer :

  • Model Construction : Use periodic boundary conditions to simulate this compound’s electronic structure, focusing on bandgap alignment with reactive species (e.g., H₂O → H₂) .
  • Reaction Pathways : Calculate activation energies for O₂ reduction or H₂O splitting steps. Compare with in-situ Raman data for validation .
  • Charge Transfer Analysis : Map electron density differences to identify active sites (e.g., Mn centers vs. porphyrin ligands) .

warns against forcing computational results to match experimental trends without statistical rigor.

Q. Guidelines for Researchers :

  • Reproducibility : Adhere to ’s standards for experimental detail and supplementary data.
  • Question Design : Apply ’s PICO framework (Population: this compound; Intervention: Synthesis variables; Comparison: Catalytic efficiency; Outcome: Stability metrics).
  • Data Reporting : Use tables/figures per ’s clarity standards, avoiding overcomplicated visuals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.